6-(3-Fluorophenyl)picolinic acid
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Overview
Description
6-(3-Fluorophenyl)picolinic acid is a specialized compound used in scientific research. It is a pyridine carboxylate with the molecular formula C12H8FNO2. This compound is notable for its unique structure, which includes a fluorophenyl group attached to the picolinic acid core. It has applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 6-(3-Fluorophenyl)picolinic acid, also known as 6-(3-Fluorophenyl)pyridine-2-carboxylic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs disrupts the normal functioning of these proteins, leading to the inhibition of viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . By binding to ZFPs and disrupting zinc binding, the compound may affect the normal functioning of these proteins and, consequently, the biochemical pathways in which they are involved .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of ZFP structures and the inhibition of their function . This leads to the inhibition of viral replication and packaging, making the compound potentially useful as an antiviral agent .
Action Environment
It is known that the compound’s antiviral activity can be influenced by the presence of other cytokines, such as interferon gamma
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(3-Fluorophenyl)picolinic acid typically involves the reaction of polysubstituted 2-amino, 6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorinating agent . The resulting product undergoes oxidation to yield the desired this compound. This method is advantageous due to its simplicity, low cost, and high yield .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available starting materials and reagents, ensuring that the production can be carried out on a large scale with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized picolinic acid compounds .
Scientific Research Applications
6-(3-Fluorophenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of herbicides and other agrochemicals due to its structural similarity to known herbicidal compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other picolinic acid derivatives such as:
Halauxifen-methyl: A picolinate herbicide with excellent herbicidal activity.
Florpyrauxifen-benzyl: Another picolinate herbicide known for its effectiveness.
Uniqueness
6-(3-Fluorophenyl)picolinic acid is unique due to its fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVROFCFAZOMJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647065 |
Source
|
Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-40-3 |
Source
|
Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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